
Pacma 31
Overview
Description
PACMA 31 is a small-molecule compound known for its irreversible inhibition of protein disulfide isomerase (PDI). This compound has shown significant potential in targeting and suppressing ovarian tumor growth without causing toxicity to normal tissues . This compound is also recognized for its ability to form covalent bonds with the active site cysteines of PDI, making it a valuable tool in cancer research .
Preparation Methods
PACMA 31 is synthesized through a series of chemical reactions involving propynoic acid carbamoyl methyl amides (PACMAs). The synthetic route typically involves the formation of a covalent bond between the active site cysteines of PDI and the propynamide fragment of this compound . The reaction conditions often include the use of copper-catalyzed azide-alkyne cycloaddition (CuAAc) to facilitate the formation of the desired compound .
Chemical Reactions Analysis
PACMA 31 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions, particularly involving the alkyne group.
Common reagents and conditions used in these reactions include copper catalysts, azide-containing molecules, and reducing agents. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
Inhibition of Ovarian Cancer Growth
PACMA 31 has shown significant efficacy against ovarian cancer. In vivo studies using mouse xenograft models demonstrated that this compound effectively suppressed tumor growth without toxicity to normal tissues. The compound acts by covalently binding to the active site cysteines of PDI, inhibiting its enzymatic activity and thereby disrupting cancer cell survival mechanisms .
Cervical Cancer Cell Cytotoxicity
Research indicates that this compound selectively inhibits TrxR over glutathione reductase, leading to increased production of reactive oxygen species (ROS) at low micromolar concentrations. This ROS accumulation triggers apoptosis specifically in cervical cancer cells, marking this compound as a promising candidate for targeted cancer therapies .
Immunological Applications
This compound's role extends beyond oncology; it also regulates immune responses. Studies have shown that it can enhance tissue factor production in monocytes under specific conditions, highlighting its potential in modulating inflammatory responses .
Case Study 1: Ovarian Cancer Treatment
In a study involving human ovarian cancer cell lines, this compound was administered orally, demonstrating a significant reduction in tumor size without adverse effects on surrounding healthy tissues. The study confirmed that PDI inhibition is a viable strategy for treating resistant ovarian cancers .
Case Study 2: Modulation of Monocyte Activity
A separate investigation assessed the effects of this compound on monocyte tissue factor expression. The results indicated that low concentrations of this compound could enhance LPS-induced tissue factor production through NF-κB signaling pathways, while higher concentrations inhibited pro-coagulant activity, showcasing its dual role in inflammation modulation .
Mechanism of Action
PACMA 31 exerts its effects by irreversibly inhibiting protein disulfide isomerase (PDI). The compound forms a covalent bond with the active site cysteines of PDI, leading to the inhibition of PDI activity . This inhibition disrupts the formation, breakage, and rearrangement of disulfide bonds, which are essential for protein folding and cellular viability . By targeting PDI, this compound induces oxidative stress and apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
PACMA 31 is unique in its irreversible inhibition of PDI and its ability to form covalent bonds with the active site cysteines of PDI . Similar compounds include:
Bacitracin: Another PDI inhibitor, but with less selectivity compared to this compound.
Thioredoxin reductase (TrxR) inhibitors: This compound also inhibits TrxR, a key regulator of redox homeostasis in cancer cells.
This compound’s unique pharmacophore scaffold and its ability to selectively inhibit both PDI and TrxR set it apart from other similar compounds .
Biological Activity
Pacma 31 is a small-molecule compound recognized for its potent biological activity, particularly as an irreversible inhibitor of protein disulfide isomerase (PDI). This compound has garnered significant attention in cancer research due to its ability to inhibit tumor growth and influence various cellular processes.
- Chemical Name : -(2,4-Dimethoxyphenyl)-N(1-oxo-2-propyn-1-yl)-2-(2-thienyl)glycylglycine ethyl ester
- Molecular Formula : C₁₈H₁₉N₂O₆S
- Purity : ≥99%
This compound exerts its effects primarily by inhibiting PDI, which plays a crucial role in protein folding and redox homeostasis within the endoplasmic reticulum. The inhibition of PDI disrupts the normal cellular functions, leading to apoptosis in cancer cells. Specifically, this compound has been shown to:
- Form covalent bonds with active site cysteines of PDI, resulting in irreversible inhibition .
- Induce oxidative stress by targeting thioredoxin reductase (TrxR), further promoting apoptosis in cancer cells .
Anticancer Effects
Numerous studies have demonstrated the anticancer properties of this compound:
-
Ovarian Cancer :
- In vitro studies revealed that this compound significantly inhibits the growth of ovarian cancer cell lines, including those resistant to conventional therapies like doxorubicin and paclitaxel .
- In vivo studies using mouse xenograft models showed that treatment with this compound led to a marked reduction in tumor size without notable toxicity to normal tissues. Specifically, tumor volumes decreased significantly over time, indicating effective tumor suppression .
- Food Allergy Models :
Table of Biological Activity Findings
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Pacma 31, and how can reproducibility be ensured?
this compound synthesis typically involves multi-step organic reactions, including catalytic cross-coupling and purification via column chromatography. To ensure reproducibility:
- Document reaction conditions (temperature, solvent ratios, catalyst loadings) with precision .
- Validate purity using techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
- Include detailed procedural steps in supplementary materials to enable independent replication .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR): Resolve stereochemistry and confirm functional groups via ¹H/¹³C spectra .
- X-ray Crystallography: Determine crystal structure and intermolecular interactions .
- HPLC-MS: Assess purity and detect trace impurities (>99% purity threshold recommended) .
Q. How should researchers design initial toxicity assays for this compound in preclinical models?
- Use in vitro cell viability assays (e.g., MTT or ATP-based luminescence) to establish IC₅₀ values .
- Prioritize dose-response studies in rodent models, adhering to ethical guidelines for humane endpoints .
- Cross-validate results with orthogonal assays (e.g., apoptosis markers) to mitigate false positives .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in this compound’s reported bioactivity across studies?
- Conduct meta-analyses to identify confounding variables (e.g., solvent polarity, cell line heterogeneity) .
- Employ isothermal titration calorimetry (ITC) to quantify binding affinities under standardized conditions .
- Replicate conflicting experiments with blinded protocols to eliminate observer bias .
Q. How can computational modeling optimize this compound’s pharmacokinetic profile for targeted delivery?
- Apply molecular dynamics simulations to predict solubility and membrane permeability .
- Use QSAR (Quantitative Structure-Activity Relationship) models to prioritize derivatives with enhanced bioavailability .
- Validate predictions via in vivo pharmacokinetic studies measuring AUC (Area Under Curve) and half-life .
Q. What statistical frameworks are appropriate for analyzing non-linear dose-response relationships in this compound studies?
- Fit data to Hill slope models to estimate cooperativity and efficacy thresholds .
- Apply Bayesian hierarchical modeling to account for inter-experimental variability .
- Use ANCOVA (Analysis of Covariance) to adjust for baseline covariates (e.g., animal weight, batch effects) .
Q. How should researchers integrate this compound with existing drug combinations while avoiding synergistic toxicity?
- Design fractional inhibitory concentration (FIC) index assays to quantify synergy/antagonism .
- Perform transcriptomic profiling (RNA-seq) to identify off-target pathways activated in combination therapies .
- Utilize checkerboard assays to map combinatorial dose matrices and identify safe therapeutic windows .
Q. Methodological Best Practices
- Data Transparency: Archive raw datasets (spectra, chromatograms, bioassay results) in FAIR-aligned repositories .
- Conflict Mitigation: Pre-register hypotheses and analytical pipelines to reduce HARKing (Hypothesizing After Results are Known) .
- Ethical Compliance: Obtain institutional review board (IRB) approval for studies involving animal or human-derived samples .
Properties
IUPAC Name |
ethyl 2-[[2-(2,4-dimethoxy-N-prop-2-ynoylanilino)-2-thiophen-2-ylacetyl]amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S/c1-5-18(24)23(15-10-9-14(27-3)12-16(15)28-4)20(17-8-7-11-30-17)21(26)22-13-19(25)29-6-2/h1,7-12,20H,6,13H2,2-4H3,(H,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOOZADJPNUFOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(C1=CC=CS1)N(C2=C(C=C(C=C2)OC)OC)C(=O)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1401089-31-3 | |
Record name | 1401089-31-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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